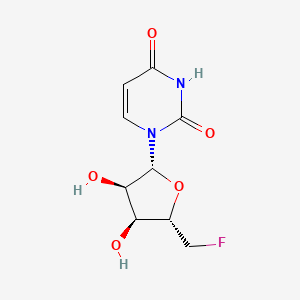

5'-Deoxy-5'-fluorouridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

246.19 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

JIWIXZJAAUQOCE-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CF)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |

Synonyms |

5'-deoxy-5'-fluorouridine 5'-deoxy-5-fluorouridine 5'-DFUR 5'-fluoro-5'-deoxyuridine doxifluridine doxyfluridine Furtulon Ro 21-9738 |

Origin of Product |

United States |

Foundational & Exploratory

5'-Deoxy-5'-fluorouridine: A Technical Guide to a Tumor-Activated Prodrug of 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5'-Deoxy-5'-fluorouridine (5'-DFUR), a second-generation nucleoside analog prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1] Designed to improve the therapeutic index of 5-FU, 5'-DFUR offers the potential for enhanced tumor selectivity and reduced systemic toxicity.[2][3] This document delves into the core aspects of 5'-DFUR, including its mechanism of action, the enzymatic conversion to 5-FU, its pharmacokinetic and pharmacodynamic profiles, and a summary of key clinical findings. Detailed experimental protocols for the evaluation of 5'-DFUR and its active metabolite are provided, alongside visual representations of the critical signaling pathways involved in 5-FU's efficacy and resistance. This guide is intended to be a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and head and neck cancers.[4] However, its clinical utility is often limited by a narrow therapeutic window and significant systemic toxicity, including myelosuppression and gastrointestinal disturbances.[2] To address these limitations, several prodrugs of 5-FU have been developed, with this compound (5'-DFUR), also known as doxifluridine, emerging as a promising second-generation agent.[1][5]

5'-DFUR was designed to exploit the differential expression of certain enzymes in tumor tissues compared to normal tissues, thereby achieving tumor-selective activation of 5-FU.[4] This targeted approach aims to concentrate the cytotoxic effects of 5-FU at the tumor site, potentially leading to improved efficacy and a more favorable safety profile.[3]

Mechanism of Action and Enzymatic Conversion

The therapeutic activity of 5'-DFUR is entirely dependent on its conversion to the active cytotoxic agent, 5-FU. This biotransformation is a single enzymatic step catalyzed by pyrimidine (B1678525) nucleoside phosphorylase, an enzyme that is often found at higher concentrations in various tumor tissues compared to adjacent normal tissues.[4][5] Specifically, studies have shown that in human tumors, this conversion is primarily mediated by thymidine (B127349) phosphorylase (TP).[6]

The elevated levels of thymidine phosphorylase in tumor cells lead to a localized conversion of 5'-DFUR to 5-FU, resulting in higher concentrations of the active drug within the tumor microenvironment.[4][6] Once formed, 5-FU exerts its anticancer effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA and DNA: The metabolites of 5-FU, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and fragmentation.

The following diagram illustrates the conversion of 5'-DFUR to 5-FU and the subsequent mechanisms of action of 5-FU.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Phase I clinical study with 5'-deoxy-5-fluorouridine, a new fluoropyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HMGA2 enhances 5-fluorouracil chemoresistance in colorectal cancer via the Dvl2/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 5'-Deoxy-5'-fluorouridine to 5-Fluorouracil: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic conversion of the fluoropyrimidine prodrug 5'-Deoxy-5'-fluorouridine (5'-DFUR) to the active anticancer agent 5-Fluorouracil (B62378) (5-FU). This process is a cornerstone of targeted cancer chemotherapy, exploiting the differential expression of key enzymes in tumor and normal tissues. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the underlying biochemistry, relevant experimental protocols, and the intricate signaling pathways involved. All quantitative data are presented in structured tables for clarity, and complex biological and experimental processes are visualized using detailed diagrams.

Introduction

5-Fluorouracil (5-FU) has been a mainstay in the treatment of solid tumors, including colorectal, breast, and gastric cancers, for several decades. Its clinical utility, however, is often limited by systemic toxicity due to its non-selective action on both cancerous and healthy rapidly dividing cells. The development of prodrugs such as this compound (5'-DFUR) and its oral precursor capecitabine (B1668275) represents a significant advancement in cancer therapy. The therapeutic strategy behind these prodrugs is their targeted conversion to 5-FU preferentially within the tumor microenvironment, thereby increasing the local concentration of the cytotoxic agent while minimizing systemic exposure.

The central mechanism underpinning this tumor-selective activation is the enzymatic conversion of 5'-DFUR to 5-FU, a reaction predominantly catalyzed by thymidine (B127349) phosphorylase (TP). This enzyme, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is frequently overexpressed in a wide variety of solid tumors compared to adjacent normal tissues.[1][2] This differential expression provides a biochemical basis for the tumor-targeted activation of 5'-DFUR. A secondary enzyme, uridine (B1682114) phosphorylase (UP), can also contribute to this conversion.[3]

This guide will delve into the core aspects of this critical enzymatic conversion, providing a detailed examination of the enzymes involved, their kinetic properties, and their expression in cancerous versus normal tissues. Furthermore, it will furnish detailed experimental protocols for the assessment of enzyme activity and the quantification of 5'-DFUR and 5-FU. Finally, it will explore the downstream signaling pathways influenced by this enzymatic conversion, offering a broader context for its role in cancer biology and therapy.

The Core Enzymatic Conversion

The conversion of 5'-DFUR to 5-FU is a phosphorolytic reaction where the glycosidic bond of 5'-DFUR is cleaved in the presence of inorganic phosphate (B84403) (Pi), yielding 5-FU and 2-deoxy-α-D-ribose-1-phosphate.

Key Enzymes

Thymidine Phosphorylase (TP): The primary enzyme responsible for the conversion of 5'-DFUR to 5-FU in human tumors is thymidine phosphorylase (TP).[4] TP, a 55 kDa homodimeric protein, is encoded by the TYMP gene and plays a crucial role in nucleoside homeostasis.[5] Beyond its metabolic function, TP is also a potent angiogenic factor.[6][7] Its expression is often upregulated in various cancers, a characteristic that is exploited for the targeted activation of fluoropyrimidine prodrugs.[1][2]

Uridine Phosphorylase (UP): Uridine phosphorylase can also catalyze the conversion of 5'-DFUR to 5-FU.[3] While TP is considered the predominant enzyme in human tumors, UP may play a role in certain tissues and tumor types.[3][4]

Quantitative Data: Enzyme Kinetics and Expression

The efficiency of the 5'-DFUR to 5-FU conversion is dictated by the kinetic parameters of the involved enzymes and their expression levels in different tissues. The following tables summarize key quantitative data from the literature.

| Enzyme | Substrate | Km (M) | Source | Reference |

| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10-3 | Human Lung Cancer | [8] |

| Thymidine Phosphorylase | Thymidine | 2.43 x 10-4 | Human Lung Cancer | [8] |

Table 1: Michaelis-Menten Constants (Km) for Thymidine Phosphorylase. This table presents the Km values of human lung cancer-derived thymidine phosphorylase for its physiological substrate, thymidine, and the prodrug 5'-DFUR.

| Tissue Type | Mean TP Expression (U/mg protein) | Fold Increase (Tumor vs. Normal) | Reference |

| Esophageal Cancer | >150 (median) | Significantly Higher (p < 0.05) | [1][9] |

| Gastric Cancer | Significantly Higher (p < 0.001) | - | [10] |

| Colorectal Cancer | Significantly Higher (p < 0.05) | - | [1] |

| Pancreatic Cancer | >150 (median) | Significantly Higher (p < 0.05) | [1][9] |

| Lung Cancer | Significantly Higher (p < 0.05) | - | [1] |

| Breast Cancer | >150 (median) | - | [9] |

| Cervical Cancer | >150 (median) | - | [9] |

| Hepatocellular Carcinoma | >150 (median) | Significantly Higher (p < 0.001) | [9][10] |

Table 2: Thymidine Phosphorylase (TP) Expression in Human Tumors vs. Adjacent Normal Tissues. This table summarizes the expression levels of TP in various human cancers compared to their corresponding normal tissues. The data indicates a general trend of TP overexpression in malignant tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of 5'-DFUR to 5-FU.

Protocol 1: Thymidine Phosphorylase Activity Assay

This protocol describes a spectrophotometric method to determine the enzymatic activity of TP in tissue homogenates using 5'-DFUR as a substrate.

Materials:

-

Tissue homogenates (tumor and normal)

-

Phosphate buffer (100 mM, pH 7.4)

-

This compound (5'-DFUR) solution (10 mM in water)

-

Xanthine (B1682287) oxidase (1 U/mL)

-

Xanthine (1 mM)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Prepare tissue homogenates by homogenizing fresh or frozen tissue samples in 4 volumes of ice-cold phosphate buffer.

-

Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C. The supernatant will be used as the enzyme source.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

Prepare the reaction mixture in a cuvette containing:

-

800 µL of phosphate buffer

-

100 µL of tissue extract (supernatant)

-

50 µL of xanthine oxidase

-

50 µL of xanthine solution

-

-

Initiate the reaction by adding 100 µL of the 10 mM 5'-DFUR solution.

-

Immediately monitor the change in absorbance at 290 nm over time. The rate of increase in absorbance is proportional to the rate of uric acid formation, which is coupled to the phosphorolysis of 5'-DFUR.

-

Calculate the TP activity as µmol of 5-FU formed per minute per mg of protein.

Protocol 2: HPLC Analysis of 5'-DFUR and 5-FU

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of 5'-DFUR and 5-FU in biological samples.[11][12][13][14][15]

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase: 50 mM potassium phosphate buffer (pH 4.5) with 5% methanol

-

5'-DFUR and 5-FU analytical standards

-

Biological samples (e.g., plasma, tissue homogenate)

-

Acetonitrile for protein precipitation

Procedure:

-

Sample Preparation:

-

For plasma samples, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at 12,000 x g for 10 minutes.

-

For tissue homogenates, follow the preparation steps in Protocol 1 and then precipitate proteins with acetonitrile.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject the prepared sample onto the column.

-

Monitor the elution of 5'-DFUR and 5-FU by measuring the UV absorbance at 260 nm.

-

Quantify the concentrations of 5'-DFUR and 5-FU by comparing their peak areas to a standard curve generated with known concentrations of the analytical standards.

-

Signaling Pathways and Logical Relationships

The enzymatic activity of TP extends beyond the activation of 5'-DFUR, playing a significant role in tumor progression through its involvement in angiogenesis and apoptosis. The product of the reaction, 2-deoxy-D-ribose-1-phosphate, and its dephosphorylated form, 2-deoxy-D-ribose, are key signaling molecules.[5][16][17]

Enzymatic Conversion Workflow

The following diagram illustrates the enzymatic conversion of 5'-DFUR to 5-FU and the subsequent metabolic steps.

References

- 1. The activity and expression of thymidine phosphorylase in human solid tumours [pubmed.ncbi.nlm.nih.gov]

- 2. The dual role of thymidine phosphorylase in cancer development and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [5'-Deoxy-5-fluorouridine enzymatic activation from the masked compound to 5-fluorouracil in human malignant tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymidine phosphorylase activates NFκB and stimulates the expression of angiogenic and metastatic factors in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine phosphorylase induces angiogenesis in vivo and in vitro: an evaluation of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 9. Expression levels of thymidine phosphorylase and dihydropyrimidine dehydrogenase in various human tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased expression of thymidine phosphorylase in tumor tissue in proportion to TP-expression in primary normal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. "Summary of - Analytical and Bioanalytical HPLC Method for Simultaneous" by B. S Padya, A. R Hegde et al. [impressions.manipal.edu]

- 14. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms by which tumor cells and monocytes expressing the angiogenic factor thymidine phosphorylase mediate human endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of 5'-Deoxy-5'-fluorouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 5'-Deoxy-5'-fluorouridine (5'-dFUrd), a key intermediate in the synthesis of the oral fluoropyrimidine carbamate (B1207046) capecitabine (B1668275) and a prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU). This document details established synthetic routes, purification protocols, and the mechanism of action, supported by quantitative data and procedural diagrams to aid researchers in the successful preparation and purification of this important compound.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog that plays a crucial role in cancer chemotherapy. Its significance lies in its enzymatic conversion within the body to the active cytotoxic agent 5-fluorouracil. This targeted activation, preferentially occurring in tumor tissues, offers a strategic advantage in cancer treatment by minimizing systemic toxicity. The efficient and pure synthesis of this compound is therefore of paramount importance for the pharmaceutical industry and cancer research. This guide will explore two primary synthetic pathways and the associated purification techniques.

Chemical Synthesis Methodologies

Two principal routes for the chemical synthesis of this compound are prominently described in the scientific literature. The first method involves a multi-step conversion from the readily available starting material, 5-fluorouridine (B13573). The second approach builds the molecule from a 5-deoxy-D-ribose derivative.

Synthesis from 5-Fluorouridine

This classic and widely cited method involves the selective modification of the 5'-hydroxyl group of 5-fluorouridine. The overall workflow consists of protection of the 2' and 3'-hydroxyl groups, activation of the 5'-hydroxyl group, nucleophilic substitution with fluoride (B91410), and subsequent deprotection. A common variation of this route involves the formation of a 5'-iodo intermediate followed by reduction.

-

Protection of 2',3'-Hydroxyl Groups: 5-Fluorouridine is reacted with a suitable protecting group, such as acetone (B3395972) in the presence of an acid catalyst, to form 2',3'-O-isopropylidene-5-fluorouridine. This step prevents unwanted side reactions at the 2' and 3' positions.

-

Iodination of the 5'-Hydroxyl Group: The protected nucleoside is then treated with an iodinating agent, such as methyltriphenoxyphosphonium iodide, to replace the 5'-hydroxyl group with iodine, yielding 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine.

-

Reductive Deiodination (Fluorination): The 5'-iodo intermediate is subsequently reduced to introduce the 5'-deoxy functionality. While direct fluorination at this stage is possible, a common route involves reduction followed by deprotection and subsequent fluorination in other synthetic schemes. For the direct conversion to the fluoro-derivative, a fluoride source like silver fluoride can be employed, though this is less common than the alternative synthesis from 5-deoxy-D-ribose for introducing the fluorine. A more typical approach in this multi-step synthesis from 5-fluorouridine is reduction of the iodo group to a deoxy group, which is not the target molecule of this guide. Therefore, the direct fluorination of a protected 5'-hydroxy-5-fluorouridine is a more direct conceptual pathway, often achieved by activating the 5'-hydroxyl and displacing it with a fluoride ion.

-

Deprotection: The protecting groups on the 2' and 3'-hydroxyls are removed under acidic conditions to yield the final product, this compound.

Synthesis from a 5-Deoxy-D-Ribose Derivative

An alternative and often higher-yielding approach commences with a pre-functionalized sugar moiety, 5-deoxy-D-ribose. This method involves the coupling of a protected 5-deoxy-D-ribose derivative with 5-fluorouracil.

-

Preparation of the Glycosyl Donor: 5-Deoxy-D-ribose is first acetylated to form the more reactive 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This is typically achieved using acetic anhydride (B1165640) in pyridine.

-

Silylation of 5-Fluorouracil: 5-Fluorouracil is silylated, for example with hexamethyldisilazane (B44280) (HMDS), to increase its solubility and reactivity.

-

Glycosylation (Coupling Reaction): The acetylated 5-deoxy-D-ribose is coupled with the silylated 5-fluorouracil in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form 1-(2,3-di-O-acetyl-5-deoxy-β-D-ribofuranosyl)-5-fluorouracil.

-

Deacetylation: The acetyl protecting groups are removed by hydrolysis, typically under basic conditions (e.g., with sodium methoxide (B1231860) in methanol), to afford the final product, this compound.

Purification Methodologies

The purity of this compound is critical for its intended pharmaceutical applications. The primary methods for purification are silica (B1680970) gel column chromatography and recrystallization.

Silica Gel Column Chromatography

Silica gel chromatography is a widely used technique for the purification of this compound from reaction byproducts and unreacted starting materials.

-

Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

-

Sample Loading: The crude this compound, dissolved in a minimal amount of the mobile phase or a suitable solvent, is carefully loaded onto the top of the silica gel bed.

-

Elution: The column is eluted with a solvent system of appropriate polarity to separate the components. A common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Recrystallization

Recrystallization is another effective method for purifying solid this compound, particularly for removing small amounts of impurities.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and then dried to remove any residual solvent.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Synthesis from 5-Fluorouridine | Synthesis from 5-Deoxy-D-Ribose Derivative |

| Overall Yield (%) | Varies, typically moderate | Generally higher, can exceed 80% |

| Purity (after purification) | >98% | >99% |

| Key Reagents | 5-Fluorouridine, protecting agents, iodinating/fluorinating agents | 5-Deoxy-D-ribose, acetylating agents, 5-fluorouracil, Lewis acid |

| Number of Steps | 3-4 | 3-4 |

Table 1: Comparison of Synthetic Routes

| Analytical Technique | Observed Data |

| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for the ribose and fluorouracil moieties. |

| ¹⁹F NMR (DMSO-d₆, δ ppm) | A single peak corresponding to the fluorine atom at the 5-position of the uracil (B121893) ring. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (C₉H₁₁FN₂O₅, MW: 246.19 g/mol ). |

| Melting Point (°C) | Approximately 188-190 °C |

Table 2: Characterization Data for this compound

Mechanism of Action

This compound itself is not cytotoxic. Its therapeutic effect is a result of its in-vivo conversion to 5-fluorouracil (5-FU) through a two-step enzymatic process.

-

Conversion to 5'-Deoxy-5'-fluorocytidine (in some prodrug forms): In the case of capecitabine, the carbamate group is first cleaved by carboxylesterases, primarily in the liver, to yield 5'-deoxy-5-fluorocytidine (B193531).

-

Conversion to this compound: Cytidine deaminase, an enzyme found in the liver and tumor tissues, converts 5'-deoxy-5-fluorocytidine to this compound.

-

Conversion to 5-Fluorouracil: Thymidine phosphorylase (TP), an enzyme that is often overexpressed in various solid tumors, catalyzes the conversion of this compound to the active drug, 5-fluorouracil.

Once formed, 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.

Conclusion

The chemical synthesis and purification of this compound are well-established processes crucial for the production of important anticancer therapeutics. Researchers and drug development professionals can choose between synthetic routes based on factors such as starting material availability, desired yield, and scalability. Meticulous purification using techniques like silica gel chromatography and recrystallization is essential to ensure the high purity required for pharmaceutical applications. A thorough understanding of the synthesis, purification, and mechanism of action of this compound is fundamental for the continued development and optimization of fluoropyrimidine-based cancer therapies.

The Genesis and Evolution of Doxifluridine (5'-DFUR): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxifluridine (B1684386) (5'-deoxy-5-fluorouridine, 5'-DFUR), a second-generation oral fluoropyrimidine, was developed to enhance the therapeutic index of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for solid tumors.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to Doxifluridine. It is designed to be a valuable resource for professionals in the fields of oncology, medicinal chemistry, and pharmaceutical development.

Introduction: The Rationale for a 5-FU Prodrug

5-Fluorouracil, while a potent antimetabolite, suffers from significant drawbacks, including poor oral bioavailability due to degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the digestive system and systemic toxicity.[1][3][4] Doxifluridine was engineered to circumvent these limitations.[1][3] As a prodrug, it is absorbed intact and is preferentially converted to the active cytotoxic agent, 5-FU, within tumor tissues.[1][5][6] This tumor-selective activation is attributed to the higher activity of the enzyme thymidine (B127349) phosphorylase (TP), also known as pyrimidine (B1678525) nucleoside phosphorylase, in many cancerous tissues compared to normal tissues.[1][5][7]

Mechanism of Action: A Targeted Conversion to a Cytotoxic Agent

The therapeutic effect of Doxifluridine is contingent upon its metabolic conversion to 5-FU.[1][3] This bioactivation is a critical step in its mechanism of action.

Once converted, 5-FU exerts its anticancer effects through two primary pathways:

-

Inhibition of Thymidylate Synthase (TS): A metabolite of 5-FU, 5-fluoro-2'-deoxyuridylate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate. This inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" of proliferating cancer cells.[8][9][10]

-

Incorporation into RNA and DNA: 5-FU can be metabolized into 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and DNA stability, contributing to cytotoxicity.[3][8][11]

The following diagram illustrates the bioactivation and mechanism of action of Doxifluridine.

References

- 1. Doxifluridine - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Doxifluridine | C9H11FN2O5 | CID 18343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of thymidylate synthase after administration of doxifluridine in a transplantable colon carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 11. 1mg.com [1mg.com]

The Structure-Activity Relationship of 5'-Deoxy-5'-fluorouridine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of 5'-Deoxy-5'-fluorouridine (5'-DFUR) and its analogs, providing a comprehensive resource for researchers and scientists in the field of anticancer drug development.

Introduction

This compound (5'-DFUR), also known as doxifluridine, is a second-generation fluoropyrimidine nucleoside analog that has been a cornerstone in the development of targeted cancer therapies. As a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), 5'-DFUR offers the potential for improved tumor selectivity and a more favorable toxicity profile.[1] This technical guide delves into the critical aspects of 5'-DFUR's structure-activity relationship (SAR), providing a detailed overview of its mechanism of action, synthetic methodologies for its derivatives, and a comprehensive analysis of how structural modifications impact its biological activity.

Mechanism of Action: A Prodrug Approach to Cancer Therapy

The therapeutic efficacy of 5'-DFUR is contingent upon its enzymatic conversion to the active cytotoxic agent, 5-fluorouracil (5-FU).[1][2] This bioactivation is primarily mediated by the enzyme thymidine (B127349) phosphorylase (TP), which is found in significantly higher concentrations in tumor tissues compared to most normal tissues.[2] This differential expression of TP forms the basis for the tumor-selective activation of 5'-DFUR, a key advantage over the systemic administration of 5-FU.

Once converted to 5-FU, the drug exerts its anticancer effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

-

Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent nucleotides disrupts RNA processing and function and leads to DNA damage, further contributing to cell death.

The metabolic activation pathway of 5'-DFUR is a critical determinant of its antitumor activity and is closely linked to that of its more complex prodrug, capecitabine (B1668275). Capecitabine is sequentially metabolized to 5'-DFUR, which then undergoes the final conversion to 5-FU in the tumor.[2]

Quantitative Structure-Activity Relationship (SAR) Studies

The development of 5'-DFUR analogs has been driven by the need to enhance antitumor efficacy, improve the therapeutic index, and overcome mechanisms of drug resistance. Modifications to the 5'-DFUR scaffold have been explored at various positions, including the sugar moiety and the uracil (B121893) base. The following tables summarize key quantitative data from SAR studies, highlighting the impact of these modifications on cytotoxic activity.

Table 1: In Vitro Cytotoxicity of this compound and its Analogs

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| 5'-DFUR | - | L1210 | 3 | [3] |

| 4'-F-5'-dFUrd | 4'-Fluoro substitution | L1210 | 0.3 | [3] |

| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-p-coumaric acid conjugate (1) | N-acylation with p-coumaric acid | BxPC-3 | 14 | [2] |

| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-p-coumaric acid conjugate (1) | N-acylation with p-coumaric acid | AsPC-1 | 37 | [2] |

| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-caffeic acid conjugate (5) | N-acylation with caffeic acid | BxPC-3 | 32 | [2] |

| 5'-Deoxy-2',3'-di-O-acetyl-5-fluorocytidine-caffeic acid conjugate (5) | N-acylation with caffeic acid | AsPC-1 | 90 | [2] |

| 5'-Deoxy-5-fluorocytidine-caffeic acid conjugate (6) | N-acylation with caffeic acid (deacetylated) | BxPC-3 | 23 | [2] |

| 5'-Deoxy-5-fluorocytidine-caffeic acid conjugate (6) | N-acylation with caffeic acid (deacetylated) | AsPC-1 | 133 | [2] |

Table 2: In Vivo Antitumor Activity of this compound Analogs

| Compound | Modification | Animal Model | ED50 (mg/kg/day) | Reference |

| FUdR | - | Sarcoma 180 (s.c.-p.o.) | 84 | [4] |

| 3'-O-(p-chloro-benzyl)-FUdR | 3'-O-alkylation | Sarcoma 180 (s.c.-p.o.) | 0.87 | [4] |

| 3'-O-(p-chlorobenzyl)-5'-O-glycyl-FUdR hydrochloride | 3'-O-alkylation and 5'-O-acylation | Sarcoma 180 (s.c.-p.o.) | 0.41 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of 5'-DFUR and its analogs.

Synthesis of 5'-O- and 3'-O-Alkyl Derivatives of 2'-Deoxy-5-fluorouridine

The synthesis of O-alkyl derivatives of 2'-deoxy-5-fluorouridine (FUdR) is a crucial step in developing more potent and lipophilic prodrugs. A general procedure is outlined below, based on methodologies described in the literature.[4]

Materials:

-

2'-Deoxy-5-fluorouridine (FUdR)

-

Trityl chloride

-

Appropriate alkyl halide (e.g., p-chlorobenzyl bromide)

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Pyridine

-

Acetic acid

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Protection of the 5'-Hydroxyl Group:

-

Dissolve FUdR in anhydrous pyridine.

-

Add trityl chloride in portions at room temperature and stir until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with an organic solvent (e.g., chloroform).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5'-O-trityl-2'-deoxy-5-fluorouridine by silica gel column chromatography.

-

-

Alkylation of the 3'-Hydroxyl Group:

-

Dissolve the 5'-O-trityl-protected FUdR in anhydrous DMF.

-

Add sodium hydride (60% dispersion in oil) portion-wise at 0°C and stir for 30 minutes.

-

Add the desired alkyl halide (e.g., p-chlorobenzyl bromide) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding methanol, and then evaporate the solvent.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer and concentrate to give the crude 3'-O-alkyl-5'-O-trityl-2'-deoxy-5-fluorouridine.

-

-

Deprotection of the 5'-Hydroxyl Group:

-

Dissolve the crude product from the previous step in 80% aqueous acetic acid.

-

Stir the solution at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Evaporate the solvent under reduced pressure.

-

Purify the final product, the 3'-O-alkyl-2'-deoxy-5-fluorouridine derivative, by silica gel column chromatography.

-

Note: For the synthesis of 5'-O-alkyl derivatives, a similar strategy is employed, but the 3'-hydroxyl group is protected first (e.g., with an acetyl group), followed by alkylation of the 5'-hydroxyl group and subsequent deprotection.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

Test compounds (5'-DFUR and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software.

-

Thymidine Phosphorylase Activity Assay

The activity of thymidine phosphorylase (TP) is a critical factor in the conversion of 5'-DFUR to 5-FU. This assay measures the enzymatic activity by monitoring the formation of thymine (B56734) from thymidine. A similar principle can be applied to measure the conversion of 5'-DFUR to 5-FU.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

This compound (5'-DFUR) solution

-

Inorganic phosphate (B84403) (Pi)

-

Perchloric acid (for stopping the reaction)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Standards for 5'-DFUR and 5-FU

Procedure:

-

Preparation of Cell/Tissue Extract:

-

Homogenize the cells or tissue samples in a suitable lysis buffer on ice.

-

Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic enzymes.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the reaction buffer, inorganic phosphate, and a known concentration of the cell/tissue extract.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the 5'-DFUR substrate.

-

Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold solution of perchloric acid.

-

Centrifuge the samples to precipitate the proteins.

-

Neutralize the supernatant with a potassium hydroxide (B78521) solution and centrifuge to remove the potassium perchlorate (B79767) precipitate.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the amounts of 5'-DFUR and the product, 5-FU.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

Calculate the amount of 5-FU produced based on a standard curve generated with known concentrations of 5-FU.

-

-

Calculation of Enzyme Activity:

-

Express the thymidine phosphorylase activity as the amount of 5-FU produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).

-

Conclusion and Future Directions

The structure-activity relationship of this compound has been extensively studied, leading to a deeper understanding of the key structural features required for its antitumor activity. The prodrug strategy, relying on the tumor-specific activation by thymidine phosphorylase, remains a cornerstone of its therapeutic potential. Modifications to the sugar moiety, particularly at the 3'- and 5'-positions, have yielded analogs with significantly enhanced potency and improved pharmacokinetic profiles. Furthermore, the development of more complex prodrugs, such as capecitabine, which is metabolically converted to 5'-DFUR, has further refined the targeted delivery of 5-FU to tumor tissues.

Future research in this area will likely focus on several key aspects:

-

Development of Novel Prodrugs: The design of new prodrugs with even greater tumor selectivity and reduced off-target toxicities remains a high priority. This may involve exploring different cleavable promoieties that are responsive to other tumor-specific enzymes or microenvironmental conditions.

-

Overcoming Drug Resistance: Investigating the mechanisms of resistance to 5'-DFUR and 5-FU and designing analogs that can circumvent these mechanisms is crucial for improving long-term patient outcomes.

-

Combination Therapies: Exploring the synergistic effects of 5'-DFUR and its derivatives with other anticancer agents, including targeted therapies and immunotherapies, holds promise for more effective treatment regimens.

-

Personalized Medicine: Identifying predictive biomarkers that can identify patients most likely to respond to 5'-DFUR-based therapies will be essential for optimizing treatment strategies and improving clinical outcomes.

The continued exploration of the SAR of this compound and its analogs will undoubtedly pave the way for the development of the next generation of more effective and safer fluoropyrimidine-based anticancer drugs.

References

- 1. Studies on antitumor agents. 8. Antitumor activities of O-alkyl derivatives of 2'-deoxy-5-(trifluoromethyl)uridine and 2'-deoxy-5-fluorouridine | Scilit [scilit.com]

- 2. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and interaction with uridine phosphorylase of 5'-deoxy-4',5-difluorouridine, a new prodrug of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activities of 5'-O-aminoacyl-3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 5'-Deoxy-5'-fluorouridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-fluorouridine (5'-DFUR), also known as Doxofluridine, is a fluoropyrimidine antimetabolite used in cancer chemotherapy. It serves as a prodrug that is metabolically converted to the active cytotoxic agent, 5-fluorouracil (B62378) (5-FU). This targeted activation within tumor tissues, which often exhibit higher levels of specific activating enzymes, is a key feature of its therapeutic strategy. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of 5'-DFUR, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetics

The pharmacokinetic profile of 5'-DFUR has been extensively studied in cancer patients, revealing dose-dependent and route-dependent characteristics.

Absorption and Bioavailability

Oral administration of 5'-DFUR results in rapid absorption, with a lag time of less than 20 minutes.[1] However, its oral bioavailability is variable, with mean systemic bioavailability reported to be between 34% and 47%.[1][2]

Distribution

Following administration, 5'-DFUR is distributed throughout the body. The steady-state apparent volume of distribution has been reported to be between 19.8 and 20.4 liters.[3]

Metabolism and Elimination

The elimination of 5'-DFUR is rapid, with a short plasma half-life. The metabolism of 5'-DFUR is a critical aspect of its pharmacology, as it is converted to the active anticancer drug 5-FU. This conversion is primarily catalyzed by pyrimidine (B1678525) nucleoside phosphorylases, specifically thymidine (B127349) phosphorylase (TP) and uridine (B1682114) phosphorylase (UP).[4][5][6][7] Notably, TP activity is often higher in tumor tissues compared to normal tissues, leading to a degree of selective activation of 5'-DFUR at the tumor site.[4][8]

The disposition of 5'-DFUR can follow a nonlinear kinetic process, particularly at higher doses, suggesting saturation of metabolic or elimination pathways.[3][9] Total body clearance of intravenous 5'-DFUR has been observed to decrease with increasing doses.[1][2] For instance, one study reported a decrease in total body clearance from 2.7 L/min/m² at a dose of 600 mg/m² to 1.3 L/min/m² at 1000 mg/m².[1] Conversely, continuous infusion schedules may avoid the saturation of nonrenal elimination processes.[10]

The mean elimination half-life of intravenous 5'-DFUR increases with the dose, ranging from 15 to 22 minutes, while the half-life of oral 5'-DFUR is in the range of 32 to 45 minutes.[1][2] Plasma concentrations of the generated 5-FU typically represent a small fraction of the parent drug concentrations.[9]

Renal clearance accounts for approximately 13% of the total clearance of 5'-DFUR.[10] The major urinary excretion products are unchanged 5'-DFUR and its ultimate catabolite, α-fluoro-β-alanine (FBAL).[11][12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Cancer Patients

| Dose (mg/m²) | Total Body Clearance (L/min/m²) | Elimination Half-life (min) | Reference |

| 600 | 2.7 | 15 | [1] |

| 800 | 2.0 | - | [1] |

| 1000 | 1.3 | 22 | [1] |

| 2000 | 0.60 (nonrenal) | 16.1 - 27.7 | [3] |

| 4000 | 0.37 (nonrenal) | - | [3] |

Table 2: Pharmacokinetic Parameters of Oral this compound in Cancer Patients

| Dose | Elimination Half-life (min) | Systemic Bioavailability (%) | Reference |

| 600-1000 mg/m² (capsule) | 32 - 45 | 34 - 47 | [1] |

| 1200 mg/m² (with leucovorin) | - | - | [14] |

Table 3: Pharmacokinetic Parameters of this compound and 5-Fluorouracil Following 5-Day Infusion of 5'-DFUR

| Parameter | 5'-DFUR | 5-FU | Reference |

| Renal Clearance (mL/min/m²) | 108.9 ± 53.6 | 100.8 ± 48.6 | [10] |

| Nonrenal Clearance (mL/min/m²) | 728 ± 181 | - | [10] |

Metabolism of this compound

The biotransformation of 5'-DFUR is a multi-step process that leads to the formation of active and inactive metabolites.

Anabolic Pathway (Activation)

The primary and therapeutically crucial metabolic step is the conversion of 5'-DFUR to 5-fluorouracil (5-FU). This reaction is catalyzed by pyrimidine nucleoside phosphorylases, with thymidine phosphorylase being of particular importance due to its elevated expression in many tumor types.[4][7][15] Uridine phosphorylase also contributes to this conversion.[5][6]

Once formed, 5-FU undergoes further anabolism to its active nucleotide forms:

-

Fluorouridine triphosphate (FUTP): Incorporates into RNA, disrupting its function.[16]

-

Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis.[16][17]

-

Fluorodeoxyuridine triphosphate (FdUTP): Can be incorporated into DNA, leading to DNA damage.[16]

Catabolic Pathway (Inactivation)

The metabolites of 5'-DFUR also include a series of catabolic products derived from 5-FU. The major catabolites identified in plasma and urine include:

-

α-fluoro-β-ureidopropionic acid (FUPA) [11]

-

N-carboxy-α-fluoro-β-alanine [11]

-

Fluoride anion (F-) [11]

High concentrations of FUPA and FBAL are found in plasma, and FBAL is a major urinary excretion product along with unchanged 5'-DFUR.[11][13]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

Caption: Metabolic pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: General workflow for pharmacokinetic analysis of 5'-DFUR.

Experimental Protocols

The methodologies employed in the pharmacokinetic and metabolism studies of 5'-DFUR are crucial for the accurate quantification of the drug and its metabolites.

Sample Collection and Preparation

-

Plasma and Urine Collection: In human studies, blood samples are typically collected at various time points following drug administration. Plasma is separated by centrifugation. Urine is also collected over specified intervals.[1][10]

-

Sample Preparation for Analysis: For the analysis of 5'-DFUR and its metabolites, plasma and urine samples often undergo a preparation step to remove proteins and other interfering substances. This can involve protein precipitation with agents like methanol (B129727) or perchloric acid, followed by centrifugation.[18][19] Solid-phase extraction (SPE) or liquid-liquid extraction may also be used to concentrate the analytes and remove matrix components.[19]

Analytical Methods

A variety of analytical techniques have been utilized for the quantification of 5'-DFUR and its metabolites in biological matrices.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a common method for the determination of 5'-DFUR concentrations in plasma and urine.[9][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive and specific technique has been used to quantify 5-FU and its metabolite 5,6-dihydrofluorouracil in plasma.[9]

-

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive method that allows for the simultaneous identification and quantification of all fluorinated metabolites of 5'-DFUR in biological fluids without the need for extraction or derivatization.[11][12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of 5'-DFUR and its various metabolites, including the active nucleotides, in biological samples like plasma and cell extracts.[19][20]

Conclusion

This compound is a rationally designed prodrug that leverages the differential expression of activating enzymes in tumor tissues to achieve a degree of targeted therapy. Its pharmacokinetic profile is characterized by rapid absorption and elimination, with a significant portion of the drug being converted to the active agent 5-fluorouracil. The metabolism of 5'-DFUR is complex, involving both anabolic activation and catabolic inactivation pathways. A thorough understanding of its pharmacokinetics and metabolism, facilitated by robust analytical methodologies, is essential for optimizing its clinical use and for the development of next-generation fluoropyrimidine-based cancer therapies.

References

- 1. Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of doxifluridine and 5-fluorouracil after single intravenous infusions of doxifluridine to patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 5. The role of thymidine phosphorylase and uridine phosphorylase in (fluoro)pyrimidine metabolism in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of 5'-deoxy-5-fluorouridine by thymidine phosphorylase in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and metabolism of a new fluoropyrimidine, 5'-deoxy-5-fluorouridine, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of doxifluridine given by 5-day stepped-dose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for the importance of 5'-deoxy-5-fluorouridine catabolism in humans from 19F nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New approach to metabolism of 5'-deoxy-5-fluorouridine in humans with fluorine-19 NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human urinary excretion of doxifluridine and metabolites during a 5-day chemotherapeutic schedule using fluorine-19 nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of oral doxifluridine in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of thymidine phosphorylase and dihydropyrimidine dehydrogenase in tumour progression and sensitivity to doxifluridine in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic analysis of doxifluridine and its metabolites, 5-fluorouracil and 5-fluorouridine, after oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Deoxy-5'-fluorouridine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-fluorouridine (5'-DFUR), also known as doxifluridine, is a fluoropyrimidine nucleoside analogue that serves as a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its development was driven by the goal of improving the therapeutic index of 5-FU by achieving higher concentrations of the active drug at the tumor site while minimizing systemic toxicity. This technical guide provides an in-depth overview of 5'-DFUR derivatives, their biological activity, mechanisms of action, and the experimental methodologies used in their evaluation.

Mechanism of Action: From Prodrug to Active Metabolite

The primary mechanism of action of 5'-DFUR and its derivatives lies in their intracellular conversion to 5-FU. This bioactivation is a critical step and is predominantly catalyzed by the enzyme thymidine (B127349) phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1][2] TP expression is often significantly higher in various tumor tissues compared to adjacent normal tissues, which forms the basis for the tumor-selective activation of 5'-DFUR.[1][2]

Once converted to 5-FU, the drug undergoes further metabolic activation to three main active metabolites: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[3][4] These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[3][5] This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

-

Incorporation into RNA and DNA: FUTP can be incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[5]

The metabolic activation pathway of capecitabine, another oral 5-FU prodrug, also involves the formation of 5'-DFUR as a key intermediate. Capecitabine is first metabolized in the liver to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), which is then converted to 5'-DFUR by cytidine (B196190) deaminase, an enzyme found in the liver and tumor tissues.[6][7][8][9][10]

Biological Activity of this compound and its Derivatives

The biological activity of 5'-DFUR and its derivatives is primarily assessed through their cytotoxic effects on cancer cell lines and their antitumor activity in preclinical animal models.

In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (Doxifluridine) | ||||

| 47-DN | Breast Carcinoma | 32 | [11] | |

| MCF-7 | Breast Carcinoma | 35 | [11] | |

| MG-63 | Osteosarcoma | 41 | [11] | |

| HCT-8 | Colon Tumor | 200 | [11] | |

| Colo-357 | Pancreatic Tumor | 150 | [11] | |

| HL-60 | Promyelocytic Leukemia | 470 | [11] | |

| Ehrlich Ascites | Ascites Tumor | 48 | [10] | |

| 5'-Deoxy-5'-fluorocytidine Derivatives | ||||

| Amide conjugate 1 | BxPC-3 | Pancreatic Cancer | 14 | [12] |

| Amide conjugate 1 | AsPC-1 | Pancreatic Cancer | 37 | [12] |

| 2'-Deoxy-5-fluorouridine-Monoclonal Antibody Conjugates | ||||

| 5-FUdr-anti-Ly-2.1 | Ly-2.1+ve thymoma | Thymoma | 0.006 | [13] |

| Free 5-FUdr | Ly-2.1+ve thymoma | Thymoma | 0.00051 | [13] |

In Vivo Antitumor Activity

Preclinical evaluation of 5'-DFUR derivatives often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The antitumor efficacy is typically assessed by measuring tumor growth inhibition.

| Compound | Animal Model | Tumor Type | Dosage and Schedule | Outcome | Reference |

| 5-Fluorouracil | Nude mice | Colon Cancer (HCT116 xenograft) | 100 mg/kg, i.p., single dose | Tumor growth delay | [14] |

| 5-Fluorouracil | Nude mice | Gastric Cancer xenografts | 60 mg/kg, i.p., every other day for 2 weeks | 26.36% tumor inhibition | [15] |

| 5-Fluorouracil | Nude mice | Skin Cancer (A431 xenograft) | Topical gel/cream | 6.8- and 18.4-fold lower tumor volume | [16] |

| O-alkyl derivatives of F3Thd and FUdR | Mice | Sarcoma 180 | Oral | 3'-O-(p-chlorobenzyl)-F3Thd showed highest activity | [17] |

Structure-Activity Relationships (SAR)

The design of novel 5'-DFUR derivatives aims to improve their pharmacological properties, such as increased tumor selectivity, enhanced oral bioavailability, and reduced toxicity. Structure-activity relationship (SAR) studies explore how modifications to the chemical structure of 5'-DFUR influence its biological activity.

Key areas of modification include:

-

5'-Position: Modifications at the 5'-position of the deoxyribose ring can influence the compound's interaction with activating enzymes like thymidine phosphorylase and its overall stability. The introduction of different substituents at this position is a common strategy to develop new prodrugs.

-

3'-Position: Alkylation at the 3'-hydroxyl group has been explored to create derivatives with altered solubility and pharmacokinetic profiles. For instance, 3'-O-benzyl derivatives of 2'-deoxy-5-fluorouridine have shown potent antitumor activity.[17]

-

Sugar Moiety: Modifications to the sugar ring itself, such as the introduction of additional fluorine atoms, can impact the stability of the glycosidic bond and the compound's susceptibility to enzymatic cleavage.

-

Base Moiety: While less common for 5'-DFUR derivatives, modifications to the fluorouracil base can also be explored to alter the drug's mechanism of action or resistance profile.

Experimental Protocols

The evaluation of 5'-DFUR derivatives involves a range of in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assays

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified spectrophotometrically.[18][19][20]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[11][12][17][21][22]

-

Cell Seeding and Treatment: Similar to the MTT assay.

-

Cell Fixation: Fix the cells with cold trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with 0.4% (w/v) SRB solution.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at approximately 565 nm.

Thymidine Phosphorylase (TP) Activity Assay

This assay measures the enzymatic activity of TP by quantifying the conversion of thymidine to thymine (B56734).[1][23][24][25][26]

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), and thymidine as the substrate.

-

Enzyme Reaction: Initiate the reaction by adding the sample homogenate to the reaction mixture and incubate at 37°C.

-

Reaction Termination: Stop the reaction (e.g., by adding perchloric acid or NaOH).

-

Quantification of Thymine: The amount of thymine produced is quantified, typically by high-performance liquid chromatography (HPLC) with UV detection or spectrophotometrically.

In Vivo Xenograft Models

These models are crucial for evaluating the antitumor efficacy of 5'-DFUR derivatives in a living organism.[14][15][16][27][28]

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Animals are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral or intraperitoneal).

-

Monitoring: Tumor volume and body weight are monitored regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

This compound and its derivatives represent a promising class of anticancer agents that leverage the principle of tumor-selective activation to improve the therapeutic window of 5-fluorouracil. The continued exploration of new derivatives through structure-activity relationship studies, coupled with rigorous preclinical evaluation using established in vitro and in vivo models, holds the potential for the development of more effective and less toxic cancer therapies. This technical guide provides a foundational understanding of the key concepts and methodologies in this important area of drug discovery and development.

References

- 1. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorouracil-Loaded Gold Nanoparticles for the Treatment of Skin Cancer: Development, in Vitro Characterization, and in Vivo Evaluation in a Mouse Skin Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchhub.com [researchhub.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. protocols.io [protocols.io]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Cytotoxicity Assay for 5'-Deoxy-5'-fluorouridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-fluorouridine (5'-DFUR) is a fluoropyrimidine nucleoside analog that serves as a prodrug for the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Its selective conversion to 5-FU in tumor cells by the enzyme thymidine (B127349) phosphorylase offers the potential for targeted anticancer activity with a favorable toxicity profile. This document provides a detailed protocol for assessing the in vitro cytotoxicity of 5'-DFUR using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Mechanism of Action

This compound is metabolically activated to 5-fluorouracil. The cytotoxic effects of 5-FU are primarily mediated through two mechanisms.[1] First, its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, leading to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis.[1] Second, another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function.[1] Higher concentrations of 5'-DFUR are associated with RNA-related toxicity.[1]

Mechanism of 5'-DFUR activation and cytotoxic action.

Data Presentation

The following table summarizes the 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) of this compound in various human cancer cell lines. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.

| Cell Line | Cancer Type | IC50/LD50 (µM) | Exposure Time | Assay Type |

| 47-DN | Breast Carcinoma | 32 | 3 hours | Clonogenic Assay |

| MCF-7 | Breast Carcinoma | 35 | 3 hours | Clonogenic Assay |

| MG-63 | Osteosarcoma | 41 | 3 hours | Clonogenic Assay |

| Colo-357 | Pancreatic Tumor | 150 | 3 hours | Clonogenic Assay |

| HCT-8 | Colon Tumor | 200 | 3 hours | Clonogenic Assay |

| HL-60 | Promyelocytic Leukemia | 470 | 3 hours | Clonogenic Assay |

| Ehrlich Ascites Tumor Cells | Ascites Tumor | 48 | 2 hours | Clonogenicity |

Data compiled from a study by Armstrong et al.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound (powder, store as per manufacturer's instructions)

-

Selected human cancer cell line(s) (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Workflow for the in vitro cytotoxicity assay of 5'-DFUR.

Detailed Protocol

Day 1: Cell Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density. A preliminary experiment to determine the optimal seeding density is recommended, but a general starting point is between 5,000 and 10,000 cells per well in a 96-well plate.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only to serve as a blank control.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

Day 2: Drug Treatment

-

Prepare a stock solution of 5'-DFUR in a suitable solvent (e.g., sterile water or DMSO). The product information sheet from the supplier should provide solubility information.

-

Perform serial dilutions of the 5'-DFUR stock solution in complete culture medium to achieve the desired final concentrations. The concentration range should bracket the expected IC50 value. Based on the available data, a range from 1 µM to 500 µM is a reasonable starting point.

-

Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

-

Add 100 µL of the medium containing the different concentrations of 5'-DFUR to the respective wells. Include wells with medium containing the highest concentration of the solvent used for the stock solution as a vehicle control, and wells with fresh medium only as an untreated control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Day 4/5: MTT Assay and Data Analysis

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration of 5'-DFUR using the following formula:

% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

-

Plot the percentage of cell viability against the log of the 5'-DFUR concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of 5'-DFUR that inhibits cell viability by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Troubleshooting

-

High background absorbance: This may be due to contamination of the culture medium or interference from phenol (B47542) red in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay.

-

Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.

-

Inconsistent results: This can arise from uneven cell seeding, pipetting errors, or incomplete solubilization of the formazan crystals. Ensure a homogenous cell suspension before seeding and mix thoroughly after adding the solubilization solution.

References

Application Note: HPLC and LC-MS/MS Analysis of 5'-Deoxy-5'-fluorouridine and its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction